

kinetic and mechanistic studies of ozone reactions with pyrrole and imidazole

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Compound of Interest

Compound Name: *6,7-dihydro-5H-pyrrolo[1,2-a]imidazole*

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A Comparative Guide to the Aqueous Ozonation of Pyrrole and Imidazole

This guide provides a detailed comparison of the reaction kinetics and mechanisms of ozone with two key five-membered nitrogen-containing heterocyclic compounds: pyrrole and imidazole. The information is targeted towards researchers, scientists, and professionals in drug development who utilize these moieties and are concerned with their stability and transformation during oxidative processes like ozonation. All data is sourced from peer-reviewed experimental studies.

Comparative Reaction Kinetics

The reactions of both pyrrole and imidazole with ozone in the aqueous phase are notably fast. However, their reactivity and sensitivity to environmental conditions such as pH differ significantly. Pyrrole demonstrates a consistently high reaction rate across a wide pH range, whereas the reactivity of imidazole is strongly dependent on its protonation state.

The apparent second-order rate constants (k_{app}) for the reactions were determined using methods such as competition kinetics and direct measurement under pseudo-first-order conditions.^[1] Hydroxyl radical ($\bullet\text{OH}$) scavengers like tert-butanol or dimethylsulfoxide (DMSO) were employed to ensure that the observed degradation was due to the direct reaction with ozone.^[1]

Table 1: Comparison of Second-Order Rate Constants for the Reaction of Ozone with Pyrrole and Imidazole.

Compound	Species	pH Condition	Second-Order Rate Constant (M ⁻¹ s ⁻¹)	Citation
Pyrrole	Neutral	0.5 - 12	(1.4 ± 1.1) × 10 ⁶	[2][3][4]
Imidazole	Neutral	pH > pK _a (7.0)	(2.3 ± 0.1) × 10 ⁵	[2][3][4][5]

|| Protonated | pH < pK_a (7.0) | (1.5 ± 0.1) × 10³ |[1][5] |

Pyrrole's reactivity is largely unaffected by pH, while imidazole's rate constant changes by two orders of magnitude between its neutral and protonated forms.[5] This is attributed to the acid-base speciation of imidazole (pK_a of 7.0).[5] The neutral, deprotonated species of imidazole is significantly more reactive towards ozone than its protonated counterpart.[5]

Transformation Products and Mass Balance

The ozonation of pyrrole and imidazole leads to distinctly different product profiles and mass balance closures, indicating divergent reaction pathways following the initial ozone attack.

Product identification was accomplished using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Ion Chromatography-Mass Spectrometry (IC-MS).[2][3]

Table 2: Major Identified Transformation Products and Yields from Ozonation.

Reactant	Product	Molar Yield (%)	Carbon Mass Balance	Nitrogen Mass Balance	Citation
Pyrrole	Maleimide	34	~54% (Total)	~48% (Total)	[2][3][5]
	Formamide	14			[5]
	Glyoxal	5			[5]
	Formate	Not Quantified			[2][3]
Imidazole	Cyanate	~100	~100% (Total)	~100% (Total)	[2][3]
	Formamide	~100			[2][3]

|| Formate | ~100 || [2][3] |

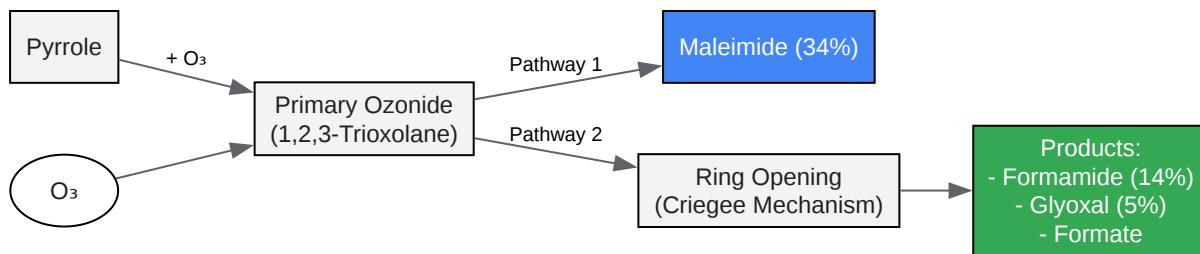
The ozonation of pyrrole results in an incomplete mass balance of approximately 50%, suggesting the formation of unidentified or non-quantified products.[2][3] In contrast, the reaction with imidazole leads to a complete fragmentation with a closed mass balance, where cyanate, formamide, and formate are formed in near-quantitative yields.[2][3]

Proposed Reaction Mechanisms

For both heterocycles, the initial step of the reaction is proposed to be a 1,3-dipolar cycloaddition of ozone to a carbon-carbon double bond of the aromatic ring, consistent with the Criegee mechanism.[4][6][7] The subsequent pathways, however, diverge significantly.

Pyrrole Ozonation Mechanism

The reaction of ozone with pyrrole is initiated by an attack on the C=C double bonds.[4] This leads to a primary ozonide that can follow two main pathways: a ring-opening cleavage via the Criegee mechanism to form smaller products like formamide and glyoxal, or a pathway leading to the formation of maleimide.[4][5] The lone pair of electrons on the nitrogen atom is delocalized within the π -system, making the nitrogen itself an unlikely site for ozone attack.[5]



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Caption: Proposed reaction pathways for the ozonation of pyrrole.

Imidazole Ozonation Mechanism

The ozonation of imidazole also proceeds via a Criegee-type mechanism, where ozone attacks one of the C=C double bonds (specifically the C4-C5 bond) to form a primary ozonide intermediate.[6][8] This unstable intermediate rapidly rearranges and fragments the imidazole ring, leading to the formation of cyanate, formamide, and formate with near-quantitative yields, resulting in a complete mass balance.[2][6]



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Caption: Proposed Criegee mechanism for the ozonation of imidazole.

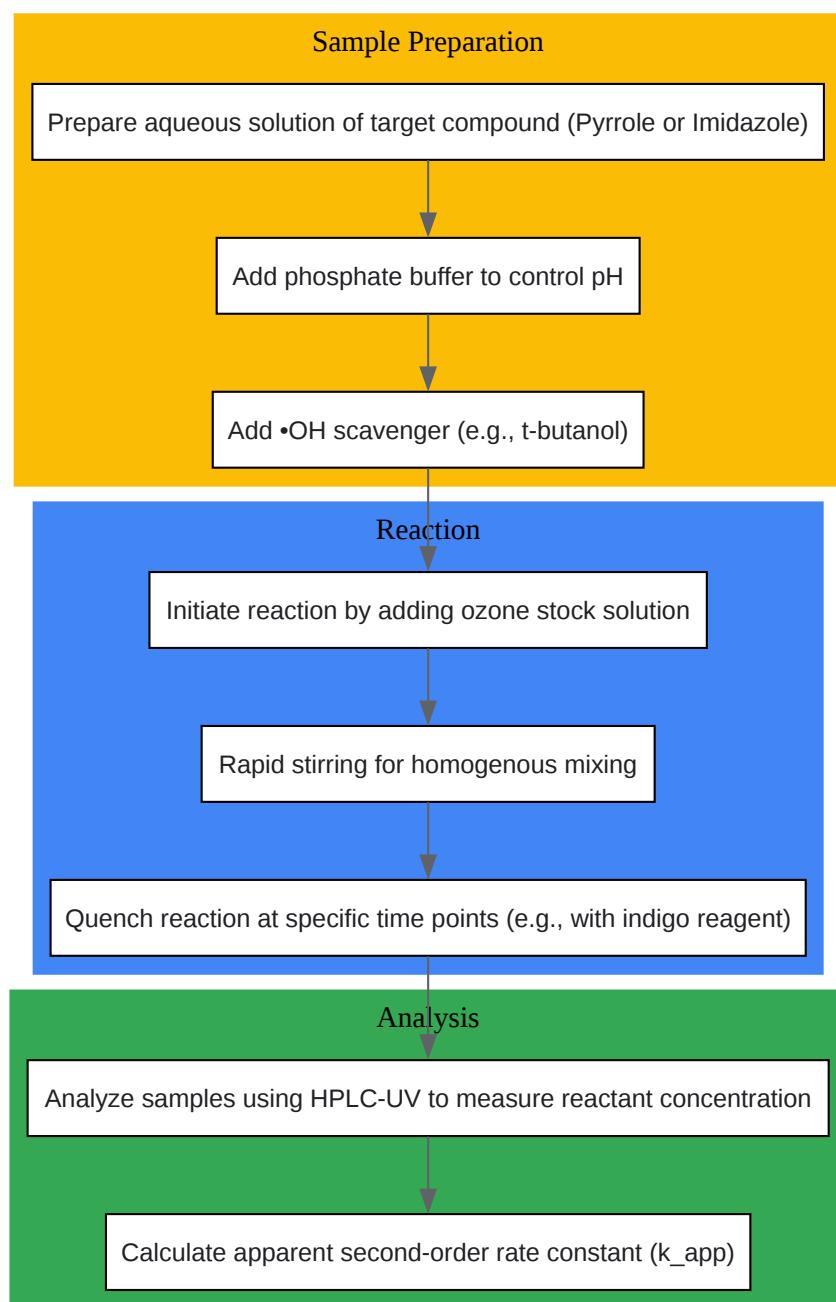
Experimental Protocols

The data presented in this guide is based on established experimental methodologies designed for studying fast oxidation reactions in aqueous solutions.

Kinetic Measurements

Apparent second-order rate constants (k_{app}) were determined primarily through competition kinetics.^[1] This method involves reacting ozone with a mixture of the target compound (e.g., pyrrole) and a competitor compound (e.g., 3-buten-2-ol) with a known ozone reaction rate constant.^[1] The relative degradation of the target and competitor compounds is monitored over time, typically by HPLC-UV.

For moderately fast reactions, rates were determined by monitoring the decay of the target compound under pseudo-first-order conditions with an excess of ozone.^[1] Conversely, for very fast reactions, the decay of ozone was monitored in the presence of an excess of the target compound.^[1] All kinetic experiments were conducted in buffered solutions to maintain constant pH and in the presence of a hydroxyl radical scavenger (e.g., t-butanol) to isolate the direct ozone reaction.^[1]



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Caption: General experimental workflow for kinetic studies of ozonation.

Product Identification

Transformation products were identified by analyzing samples from ozonation experiments at various ozone-to-substrate molar ratios. The primary analytical methods included:

- LC-HRMS/MS: For the identification of unknown products by determining their exact mass and fragmentation patterns.[2]
- NMR: Used to elucidate the structure of major transformation products in samples prepared with higher reactant concentrations.[2][5]
- HPLC-UV and IC-MS: For the quantification of known products by comparing them with analytical standards.[2] For example, formamide was quantified using HPLC-UV, while formate and cyanate were analyzed using ion chromatography.[2]

Conclusion

While both pyrrole and imidazole are highly reactive towards ozone, their reaction pathways and product formations are markedly different.

- Pyrrole undergoes a more complex reaction, yielding products like maleimide alongside ring-cleavage fragments, and results in an incomplete mass balance, suggesting the formation of more complex or unquantified byproducts. Its reactivity is high and independent of pH.
- Imidazole's reactivity is highly pH-dependent. Its reaction with ozone leads to a clean and complete fragmentation of the ring into simple, well-defined products (cyanate, formamide, and formate) with a closed mass balance.

These findings are critical for professionals in fields such as water treatment, where ozone is used for disinfection and micropollutant abatement, and in drug development, where understanding the oxidative stability of heterocyclic moieties is essential for predicting degradation pathways and the formation of potential transformation products.

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